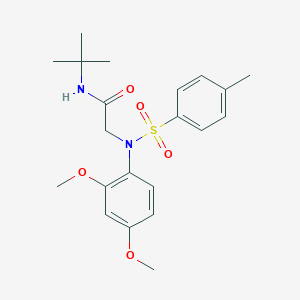
N~2~-(5-chloro-2-methylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge ID 6178890 is a chemical compound with the molecular formula C18H21ClN2O4S and a molecular weight of 396.9 g/mol . This compound is part of the ChemBridge library, which is widely used for screening and research purposes.
Métodos De Preparación
The preparation of Cambridge ID 6178890 involves multiple synthetic routes. One common method includes the formation of carbon-carbon single bonds through reactions such as the Grignard reaction, aldol reaction, and Michael reaction . These reactions typically involve the addition of organometallic species or enolates to electrophiles under controlled conditions. Industrial production methods often utilize high-throughput synthesis techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Cambridge ID 6178890 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cambridge ID 6178890 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Cambridge ID 6178890 involves its interaction with specific molecular targets and pathways. Computational methods, such as the MAVEN tool, are used to predict the compound’s direct drug targets and understand the modulated downstream pathways or signaling proteins . This helps in elucidating the biochemical interactions that produce its pharmacological effects.
Comparación Con Compuestos Similares
Cambridge ID 6178890 can be compared with other similar compounds in the ChemBridge library. These compounds often share structural similarities but may differ in their specific chemical properties and applications . The uniqueness of Cambridge ID 6178890 lies in its specific molecular structure and the resulting chemical and biological activities.
Propiedades
Fórmula molecular |
C18H21ClN2O4S |
|---|---|
Peso molecular |
396.9g/mol |
Nombre IUPAC |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-17-8-6-5-7-15(17)20-18(22)12-21(26(3,23)24)16-11-14(19)10-9-13(16)2/h5-11H,4,12H2,1-3H3,(H,20,22) |
Clave InChI |
HHERWGACSDQRLY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B411450.png)
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411451.png)
![Ethyl 4-({[2,5-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411452.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B411453.png)
![2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B411455.png)
![2-[3-chloro-2-methyl(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411456.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411457.png)
![N,N-diethyl-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411459.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411460.png)
![N-benzyl-4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-methylbenzamide](/img/structure/B411461.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B411464.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411467.png)
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411470.png)
